Usnic acid

Descripción general

Descripción

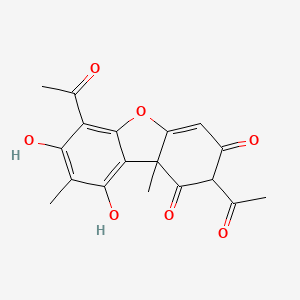

El ácido úsnico-(+) es un derivado de dibenzofurano de origen natural, conocido por sus significativas actividades biológicas. Es un metabolito secundario producido por los líquenes y ha sido estudiado por sus propiedades antimicrobianas, antitumorales, antivirales y antiparasitarias . El compuesto también se conoce como ácido úsnico (+)- y tiene la fórmula molecular C18H16O7 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido úsnico-(+) implica varios pasos, comenzando con compuestos aromáticos simples. Un método común incluye la ciclización de precursores apropiados en condiciones controladas para formar el núcleo de dibenzofurano. Las condiciones de reacción típicamente involucran el uso de ácidos o bases fuertes como catalizadores y altas temperaturas para facilitar el proceso de ciclización .

Métodos de Producción Industrial

La producción industrial del ácido úsnico-(+) a menudo implica la extracción de especies de líquenes como Usnea barbata. El proceso de extracción incluye la extracción con solventes utilizando solventes orgánicos como acetona o etanol, seguido de la purificación mediante cristalización o cromatografía . Este método asegura el aislamiento de ácido úsnico-(+) de alta pureza para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido úsnico-(+) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El ácido úsnico-(+) puede oxidarse para formar varios derivados oxidados.

Reducción: El compuesto puede reducirse bajo condiciones específicas para producir formas reducidas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo involucran temperaturas y pH controlados para garantizar la transformación deseada .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos del ácido úsnico-(+), que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Biological Activities

1. Antibacterial Properties

Usnic acid exhibits potent antibacterial activity against a range of Gram-positive bacteria. Research indicates that it inhibits RNA and DNA synthesis in bacteria such as Staphylococcus aureus and Bacillus subtilis, while being less effective against Gram-negative bacteria like Escherichia coli . The compound's mechanism of action involves the disruption of transcription processes, leading to growth inhibition at low concentrations .

2. Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent, particularly against SARS-CoV-2. This compound and its derivatives have demonstrated inhibitory effects on various strains of the virus, including Delta and Omicron variants. In vitro assays revealed that these compounds bind to critical viral proteins, suggesting a mechanism for their antiviral action .

3. Antifungal Effects

This compound has shown efficacy against fungal pathogens, including those responsible for skin infections. Its antifungal properties are attributed to its ability to disrupt fungal cell membranes and inhibit growth at relatively low concentrations .

4. Anti-inflammatory and Antiparasitic Activities

This compound exhibits anti-inflammatory effects by modulating immune responses and reducing inflammatory markers . Additionally, it has been effective against parasitic infections, such as those caused by Trichomonas vaginalis, outperforming traditional treatments like metronidazole .

5. Anticancer Potential

Research indicates that this compound possesses cytotoxic properties against various cancer cell lines. Studies have reported IC50 values ranging from 0.16 to 6.0 μM for different cancer types, demonstrating its potential as a chemotherapeutic agent . Furthermore, structural modifications of this compound have enhanced its antiproliferative activity .

Toxicity Concerns

Despite its promising biological activities, this compound is associated with hepatotoxicity and other adverse effects when administered at high doses. Clinical trials have reported side effects such as elevated liver enzymes and gastrointestinal discomfort in patients treated with this compound for conditions like tuberculosis and chronic bronchitis . Therefore, careful consideration of dosage is crucial in therapeutic applications.

Comparative Efficacy Table

Case Studies

Case Study 1: this compound in Tuberculosis Treatment

A clinical trial involving 30 patients treated with this compound for tuberculosis reported an average treatment duration of 71 days. While some patients experienced side effects necessitating treatment pauses, the overall efficacy indicated potential for further exploration in tuberculosis therapy .

Case Study 2: this compound Derivatives Against Cancer

A series of synthesized this compound derivatives were tested for their antiproliferative effects on human hepatoma cells (HepG2). Results showed enhanced cytotoxicity compared to unmodified this compound, suggesting that structural modifications can improve therapeutic outcomes in cancer treatment .

Mecanismo De Acción

El mecanismo de acción del ácido úsnico-(+) involucra su interacción con componentes celulares, lo que lleva a la interrupción de procesos biológicos esenciales. Se dirige a enzimas y vías específicas, inhibiendo su actividad y conduciendo a la muerte celular en los patógenos. La actividad antimicrobiana del compuesto se atribuye a su capacidad para interferir con la integridad de la membrana celular de las bacterias .

Comparación Con Compuestos Similares

El ácido úsnico-(+) es único entre compuestos similares debido a su alta potencia y actividad de amplio espectro. Los compuestos similares incluyen:

Ácido úsnico: Otro compuesto derivado de líquenes con propiedades antimicrobianas similares.

Ácido norstictico: Conocido por su actividad antimicrobiana, pero menos potente que el ácido úsnico-(+).

Ácido protocetrárico: Otro metabolito de liquen con propiedades antimicrobianas.

El ácido úsnico-(+) destaca por su mayor potencia y gama más amplia de actividades biológicas en comparación con estos compuestos similares .

Actividad Biológica

Usnic acid, a secondary metabolite derived from various lichen species, has garnered attention for its diverse biological activities, including antibacterial, antifungal, antiproliferative, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and associated toxicity.

This compound is characterized by its unique dibenzofuran structure. Its biological activities are attributed to its ability to interact with cellular components, leading to various effects on microbial and cancer cells.

- Antimicrobial Activity : this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It inhibits DNA and RNA synthesis, which is critical for bacterial growth. The compound does not significantly affect Gram-negative bacteria like Escherichia coli, indicating a selective action mechanism .

- Antifungal Activity : Research indicates that this compound possesses antifungal properties effective against various fungal pathogens. Its mechanism involves disrupting fungal cell membranes and inhibiting ergosterol biosynthesis .

- Antiproliferative Effects : this compound has demonstrated cytotoxic effects on several cancer cell lines. For instance, it has shown an IC50 value of 2.1 µM against human colorectal cancer HT-29 cells and 10 µM against K562 chronic myeloid leukemia cells . The compound induces apoptosis through the activation of caspases and modulation of cell cycle progression .

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been extensively studied. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The inhibition of NF-κB signaling pathway plays a crucial role in mediating these effects .

Table 1: Summary of Biological Activities of this compound

| Activity | Target | Mechanism | IC50 Value |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of DNA/RNA synthesis | Low µM |

| Antifungal | Various fungi | Disruption of cell membranes | Not specified |

| Antiproliferative | HT-29 (colorectal cancer) | Induction of apoptosis | 2.1 µM |

| K562 (leukemia) | Cell cycle arrest | 10 µM | |

| Anti-inflammatory | RAW264.7 macrophages | Inhibition of NF-κB signaling | Not specified |

Case Studies

- Tuberculosis Treatment : A clinical study in China investigated the efficacy of this compound in treating tuberculosis, where patients received 90 mg/day for an average duration of 71 days. Results indicated some improvement in symptoms; however, side effects such as elevated liver enzymes were reported .

- Cognitive Enhancement in Alzheimer's Models : In animal models of Alzheimer's disease, this compound derivatives showed promise in enhancing cognitive performance by reducing neuroinflammation and tau protein aggregation .

Toxicity and Safety Concerns

Despite its therapeutic potential, this compound's use is associated with hepatotoxicity. Reports have documented cases of liver failure linked to dietary supplements containing this compound, necessitating caution in its application . Adverse effects include gastrointestinal disturbances and elevated liver enzymes, which have been observed in clinical studies .

Propiedades

IUPAC Name |

2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYVVCKOOFYHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7562-61-0, 125-46-2 | |

| Record name | (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | USNIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W584PFJ77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.